molecular formula C9H14N2OS B13201486 {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol

{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol

Cat. No.: B13201486
M. Wt: 198.29 g/mol
InChI Key: VBQNHSSRMMQQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is a heterocyclic compound that features a pyrrolidine ring, a thiazole ring, and a methanol group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol typically involves the condensation of a thiazole derivative with a pyrrolidine derivative. One common method includes the reaction of 2-chloromethyl-1,3-thiazole with pyrrolidine in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The methanol group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}carboxylic acid.

    Reduction: Reduced thiazole derivatives.

    Substitution: {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}chloride.

Scientific Research Applications

{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of {2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol involves its interaction with biological targets such as enzymes and receptors. The pyrrolidine and thiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The methanol group can form hydrogen bonds with amino acid residues, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share the pyrrolidine ring structure.

    Thiazole derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

Uniqueness

{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol is unique due to the combination of both pyrrolidine and thiazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

[2-(pyrrolidin-1-ylmethyl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C9H14N2OS/c12-6-8-7-13-9(10-8)5-11-3-1-2-4-11/h7,12H,1-6H2

InChI Key

VBQNHSSRMMQQFO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=NC(=CS2)CO

Origin of Product

United States

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